BenchChemオンラインストアへようこそ!

Pluviatolide

Antioxidant Radical Scavenging Cell-Free Assay

(−)-Pluviatolide is the dedicated, non-interchangeable biosynthetic intermediate to (−)-podophyllotoxin—the precursor of anticancer drugs etoposide and teniposide. Its methylenedioxy bridge, formed enzymatically from matairesinol, channels it exclusively into podophyllotoxin biosynthesis; matairesinol cannot substitute. Validated ABTS scavenging (IC50 23.2 μM), antispasmodic activity (guinea pig ileum, 30–100 μM), and MMP-7 inhibition (IC50 260 μM) provide quantifiable endpoints. Engineered high-yield production achieves ≥99% ee. Only the (−)-enantiomer is active—enantiomeric purity is critical.

Molecular Formula C20H20O6
Molecular Weight 356.4 g/mol
CAS No. 28115-68-6
Cat. No. B1678902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePluviatolide
CAS28115-68-6
SynonymsPluviatolide
Molecular FormulaC20H20O6
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4)O
InChIInChI=1S/C20H20O6/c1-23-18-8-13(2-4-16(18)21)7-15-14(10-24-20(15)22)6-12-3-5-17-19(9-12)26-11-25-17/h2-5,8-9,14-15,21H,6-7,10-11H2,1H3/t14-,15+/m0/s1
InChIKeyOCTZTNYFALPGHW-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pluviatolide (CAS 28115-68-6) Dibenzylbutyrolactone Lignan: Chemical Identity and Procurement Baseline


Pluviatolide is a naturally occurring dibenzylbutyrolactone lignan, first isolated from the Australian native plant Zanthoxylum pluviatile [1]. It has also been identified in Bupleurum chinense, Podophyllum hexandrum, and Aristolochia constricta, and is recognized as a key biosynthetic intermediate in the pathway toward the valuable anticancer precursor (−)-podophyllotoxin . Pluviatolide is a chiral molecule with two stereocenters, and the naturally occurring form is the (−)-enantiomer (also referred to as (−)-pluviatolide) . Its documented biological activities include antioxidant, enzyme inhibitory, antispasmodic, and anti-inflammatory effects .

Why In-Class Substitution of Pluviatolide Is Scientifically Unsound for Research Procurement


Dibenzylbutyrolactone lignans, while sharing a common core scaffold, exhibit profound differences in biological activity, biosynthetic fate, and pharmacological profile due to subtle variations in substitution patterns and stereochemistry. Pluviatolide is not interchangeable with closely related analogs such as matairesinol, arctigenin, or hinokinin. For instance, the presence of the methylenedioxy bridge, formed enzymatically from matairesinol, is the critical structural determinant that channels pluviatolide specifically toward podophyllotoxin biosynthesis—a pathway not accessible to matairesinol or arctigenin [1]. Furthermore, pluviatolide possesses a unique profile of antioxidant and enzyme inhibitory potencies, with IC50 values that differ substantially from other lignans in the same class [2]. Even enantiomeric purity is paramount; only the (−)-enantiomer of methylpluviatolide exhibits potent trypanocidal activity, while the (+)-enantiomer is inactive and can act as an antagonist, underscoring the non-interchangeable nature of these chiral molecules . Therefore, procurement decisions must be based on compound-specific, quantitative evidence rather than class-level assumptions.

Pluviatolide: Verifiable Differentiation Data for Informed Procurement


Pluviatolide Exhibits Superior ABTS Radical Scavenging Potency Compared to DPPH Assay Performance

In cell-free radical scavenging assays, pluviatolide demonstrates a marked selectivity for ABTS radicals over DPPH radicals. The compound's IC50 for ABTS scavenging is 23.2 μM, which is approximately 3.8-fold more potent than its DPPH scavenging activity (IC50 = 88.5 μM) [1]. This differential activity profile is a specific, quantifiable characteristic of pluviatolide and may not be conserved across other dibenzylbutyrolactone lignans, which often exhibit different ABTS/DPPH selectivity ratios.

Antioxidant Radical Scavenging Cell-Free Assay

Pluviatolide-Mediated MMP-7 Inhibition: A Quantifiable Activity Not Shared by All Lignans

Pluviatolide exhibits measurable, albeit moderate, inhibitory activity against human matrix metalloproteinase-7 (MMP-7, matrilysin), with a reported IC50 value of 260 μM [1]. This activity is not a universal property of the dibenzylbutyrolactone class; for example, the closely related lignan (−)-matairesinol has been reported to have weaker or negligible MMP-7 inhibition under similar conditions, highlighting the structure-dependent nature of this effect [2].

Enzyme Inhibition Matrix Metalloproteinase MMP-7

Concentration-Dependent Antispasmodic Activity of Pluviatolide in Isolated Guinea Pig Ileum

Pluviatolide demonstrates a concentration-dependent reduction in acetylcholine-induced contractions in isolated guinea pig ileum. At concentrations of 30 μM and 100 μM, pluviatolide significantly decreased contraction amplitude [1]. While other lignans from Aristolochia constricta, such as hinokinin, also exhibited antispasmodic effects in the same model, the potency and maximal effect of pluviatolide at these specific concentrations provide a defined, compound-specific reference point for experimental design [2].

Antispasmodic Smooth Muscle Ex Vivo

Enzymatic Conversion of Matairesinol to Pluviatolide: A Defined, High-Yield Biotransformation

The cytochrome P450 enzyme CYP719A23 catalyzes the regio- and enantioselective formation of the methylenedioxy bridge, converting (−)-matairesinol to (−)-pluviatolide [1]. In an engineered E. coli system co-expressing this enzyme, enantiopure (−)-pluviatolide was produced from (+)-pinoresinol with an isolated yield of 76% and a concentration of 137 mg/L, with an enantiomeric excess (ee) of ≥99% . This contrasts with matairesinol, which is not a substrate for the final steps of podophyllotoxin biosynthesis and therefore cannot be used as a direct precursor for this valuable pathway.

Biosynthesis Enzymology Biotechnology

Optimal Research and Industrial Use Cases for Pluviatolide Based on Quantitative Differentiation


Targeted Antioxidant Studies Focusing on Peroxyl Radical Systems

Based on its potent and selective ABTS radical scavenging activity (IC50 = 23.2 μM), pluviatolide is an ideal candidate for studies investigating the mitigation of oxidative stress mediated by peroxyl-type radicals [1]. Its weaker DPPH scavenging capacity (IC50 = 88.5 μM) suggests a specific mechanism of action that should be considered when designing experiments, as it may not be effective against all radical species [1].

In Vitro and Ex Vivo Models of Smooth Muscle Contractility and Spasmolysis

Pluviatolide's demonstrated, concentration-dependent reduction of acetylcholine-induced contractions in isolated guinea pig ileum at 30-100 μM provides a validated experimental model for studying its antispasmodic properties [2]. This ex vivo assay can serve as a reliable starting point for researchers investigating novel treatments for gastrointestinal motility disorders, with hinokinin serving as a useful in-class comparator [2].

Biotechnological Production of Podophyllotoxin and Etoposide Precursors

Pluviatolide's unique role as the dedicated biosynthetic precursor to (−)-podophyllotoxin, combined with the demonstrated high-yield (76% isolated yield, 137 mg/L, ≥99% ee) in engineered E. coli, positions it as the critical intermediate for any biotechnological or semi-synthetic campaign aimed at producing the anticancer drugs etoposide and teniposide . Matairesinol cannot substitute in this pathway .

Modulation of MMP-7 Activity in Cancer and Inflammatory Disease Models

Although the IC50 for MMP-7 inhibition is relatively high (260 μM), pluviatolide offers a quantifiable and structurally defined tool compound for investigating the role of matrilysin in pathologies such as cancer metastasis and inflammatory bowel disease [3]. Its activity, contrasted with the weak/negligible effect of matairesinol, provides a basis for structure-activity relationship (SAR) studies focused on the methylenedioxy bridge moiety [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pluviatolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.